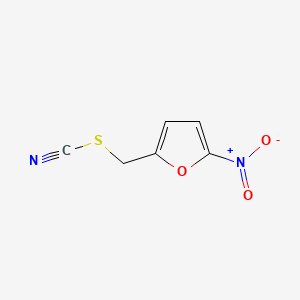![molecular formula C21H21FN2O4S B11979441 N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11979441.png)
N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienyl group, a fluorophenyl group, and a methylbenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide typically involves multi-step organic reactions The process begins with the preparation of the thienyl and fluorophenyl intermediates, followed by their coupling under specific reaction conditions Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-chlorophenyl)ethenyl]-4-methylbenzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-bromophenyl)ethenyl]-4-methylbenzamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated or brominated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H21FN2O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(E)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H21FN2O4S/c1-14-6-8-15(9-7-14)20(25)24-19(12-16-4-2-3-5-18(16)22)21(26)23-17-10-11-29(27,28)13-17/h2-9,12,17H,10-11,13H2,1H3,(H,23,26)(H,24,25)/b19-12+ |
InChI Key |
NFYHKYQCZCIIDT-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)NC3CCS(=O)(=O)C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B11979360.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979363.png)




![5-(3,4-Dimethoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11979396.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11979397.png)

![[(4-Tert-butylcyclohexylidene)amino]urea](/img/structure/B11979411.png)

![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979426.png)
![[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate](/img/structure/B11979439.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11979446.png)
